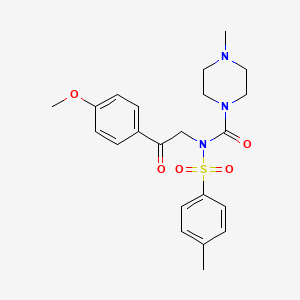

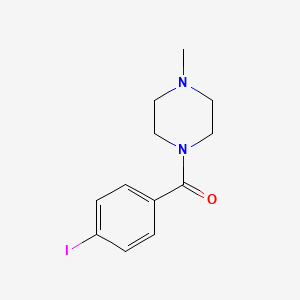

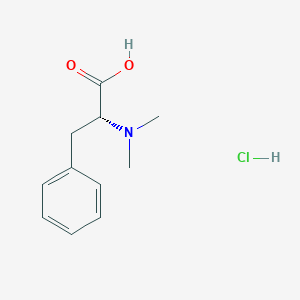

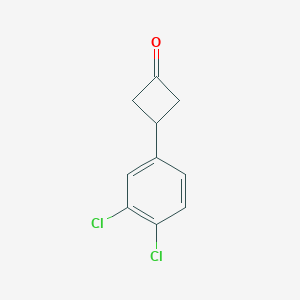

4-(2-Methyl-4-tosyloxazol-5-yl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(2-Methyl-4-tosyloxazol-5-yl)morpholine” is a chemical compound. It’s a derivative of morpholine, which is an organic compound featuring both amine and ether functional groups . Morpholine is a base, and its conjugate acid is called morpholinium .

Synthesis Analysis

Morpholines, the class of compounds to which our compound belongs, are typically synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular structure of morpholine, the parent compound of “4-(2-Methyl-4-tosyloxazol-5-yl)morpholine”, consists of a six-member aliphatic saturated ring with the formula C4H9NO, where the oxygen and nitrogen atoms lie at positions 1 and 4, respectively . The morpholine molecule is known to exist as a chair form with the N–H bond arranged in axial and equatorial conformations .Chemical Reactions Analysis

Morpholines undergo various chemical reactions. For instance, they can undergo diazo transfer to activated methylene groups of thioamides, a reaction known as the Regitz reaction . They can also undergo reactions with arylsulfonyl azides .Physical And Chemical Properties Analysis

Morpholine is a colorless liquid with a weak, ammonia-like or fish-like odor . It has a molecular weight of 101.1469 .Applications De Recherche Scientifique

Synthesis and Biological Activity

- Benzimidazoles Synthesis : A study demonstrated the synthesis of benzimidazole derivatives containing a morpholine skeleton, showing potent in vitro antioxidant activities and α-glucosidase inhibition, suggesting their potential in diabetes management and oxidative stress-related conditions (Özil et al., 2018).

- Antimicrobial Activities : Research on new 1,2,4-triazole derivatives, incorporating morpholine, showed good to moderate antimicrobial activities, indicating their usefulness in developing new antimicrobial agents (Bektaş et al., 2007).

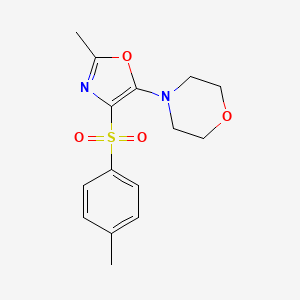

- Inhibitors of Phosphoinositide 3-kinase : A class of 4-(1,3-Thiazol-2-yl)morpholine derivatives was identified as potent and selective inhibitors of phosphoinositide 3-kinase, showing promise in cancer therapy through in vivo tumor growth inhibition models (Alexander et al., 2008).

Structural and Spectral Analysis

- Crystal Structure Analysis : The crystal structure of certain morpholine derivatives was analyzed, revealing insights into their molecular geometry and hydrogen bonding interactions, which are critical for understanding their biological activities (Franklin et al., 2011).

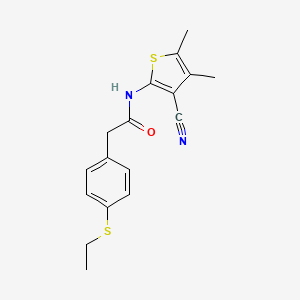

- Photophysical Characterization : Studies on 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine provided valuable information on its absorption and emission spectra, demonstrating the compound's potential in photophysical applications (Chin et al., 2010).

Pharmacological Investigations

- Neurokinin-1 Receptor Antagonism : Research into morpholine derivatives as neurokinin-1 receptor antagonists showed their potential in treating emesis and depression, highlighting the importance of solubility and pharmacokinetic properties for clinical administration (Harrison et al., 2001).

Chemical Synthesis and Characterization

- Efficient Synthesis Methods : Innovative synthesis routes for morpholine-containing compounds have been developed, offering efficient pathways for the production of molecules with potential therapeutic applications, such as antimicrobials and muscarinic agonists (Kumar et al., 2007).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-[2-methyl-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S/c1-11-3-5-13(6-4-11)22(18,19)14-15(21-12(2)16-14)17-7-9-20-10-8-17/h3-6H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEXNWHFQUJHJDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methyl-4-tosyloxazol-5-yl)morpholine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

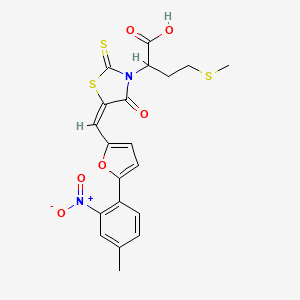

![3-amino-2-methyl-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2759679.png)

![N-[(4-Phenyl-1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2759681.png)